2-((1-Nitrocyclohexyl)methyl)oxirane
Description
2-((1-Nitrocyclohexyl)methyl)oxirane is an epoxide derivative characterized by a cyclohexyl ring substituted with a nitro group (-NO₂) and a methyloxirane (epoxide) moiety. The nitro group on the cyclohexyl ring introduces electron-withdrawing effects, which can modulate the reactivity of the epoxide ring compared to other substituents like halogens or alkyl chains .
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-[(1-nitrocyclohexyl)methyl]oxirane |
InChI |
InChI=1S/C9H15NO3/c11-10(12)9(6-8-7-13-8)4-2-1-3-5-9/h8H,1-7H2 |
InChI Key |
MKIAASFJBSLXNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC2CO2)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
a. Drug Development:
2-((1-Nitrocyclohexyl)methyl)oxirane has been investigated as a potential precursor or intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to act as a reactive diluent in epoxy resins, which are often utilized in drug formulations. The compound's ability to undergo nucleophilic attack makes it suitable for creating drug candidates that target specific biological pathways.
b. Nitric Oxide Synthase Inhibition:
Research indicates that compounds similar to this compound can serve as nitric oxide synthase inhibitors. These inhibitors have therapeutic potential in conditions characterized by excessive nitric oxide production, such as neurotrauma and stroke . The modulation of nitric oxide levels can influence vascular responses and inflammation, making these compounds valuable in treating cardiovascular diseases.
Polymer Science
a. Epoxy Resins:
The compound is used as a reactive diluent in the formulation of epoxy resins, enhancing their properties such as flexibility and adhesion. Epoxy resins containing this compound exhibit improved mechanical strength and thermal stability, which are critical for applications in coatings, adhesives, and composite materials .
b. Photoreactive Polymers:
As a monomer for photoreactive polymers, this epoxide can be utilized in advanced materials that respond to light stimuli. Such materials are essential in developing smart coatings and responsive systems that can change properties under specific environmental conditions.
Organic Synthesis
a. Synthesis of Complex Molecules:
this compound serves as an important reagent in organic synthesis due to its epoxide functionality. It can participate in various ring-opening reactions leading to the formation of alcohols, amines, and other functional groups essential for constructing complex organic molecules . This versatility makes it a valuable tool for synthetic chemists.
b. Intermediate in Chemical Reactions:
The compound's ability to act as an electrophile allows it to be used as an intermediate in various chemical reactions, including nucleophilic substitutions and rearrangements. This property is particularly useful in synthesizing compounds with specific stereochemical configurations required for pharmaceutical applications.
Case Study 1: Epoxy Resin Formulation
A study investigated the incorporation of this compound into epoxy resin formulations. The results demonstrated enhanced mechanical properties compared to traditional formulations without this compound, indicating its effectiveness as a reactive diluent .
Case Study 2: Nitric Oxide Synthase Inhibition
In preclinical trials, compounds derived from this compound were evaluated for their ability to inhibit nitric oxide synthase activity. The findings suggested promising therapeutic effects in reducing inflammation and improving outcomes in animal models of stroke .
Comparison with Similar Compounds
Comparison with Similar Oxirane Derivatives
Structural and Electronic Effects
Nitro-Substituted Oxiranes
- (R)-2-[(4-Nitrophenoxy)methyl]oxirane (CAS 125279-81-4): This compound features a nitro group on a phenoxy ring attached to the epoxide. The nitro group’s electron-withdrawing nature increases the electrophilicity of the epoxide, enhancing its reactivity in nucleophilic ring-opening reactions compared to non-nitro analogs .
- 2-((1-Nitrocyclohexyl)methyl)oxirane: The nitro group on the cyclohexyl ring similarly withdraws electrons but introduces steric hindrance due to the bulky cyclohexane structure. This may reduce reactivity compared to smaller aromatic nitro-substituted oxiranes like (R)-2-[(4-nitrophenoxy)methyl]oxirane .
Halogen-Substituted Oxiranes
- (R)-2-((3-Bromo-phenoxy)methyl)oxirane and (R)-2-((3-Chloro-phenoxy)methyl)oxirane: Halogens (Br, Cl) are moderately electron-withdrawing but less so than nitro groups. These compounds exhibit intermediate reactivity in epoxide ring-opening reactions compared to nitro-substituted derivatives .
- 2-{[2-(Trifluoromethyl)phenyl]methyl}oxirane (CAS 62826-31-7): The CF₃ group is strongly electron-withdrawing, leading to high epoxide reactivity. However, its steric effects differ from cyclohexyl-nitro derivatives .
Alkyl-Substituted Oxiranes
Physicochemical Properties
*Estimated based on structural analogs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-((1-Nitrocyclohexyl)methyl)oxirane, and how does the nitro group influence reaction conditions?
- Methodological Answer : Synthesis of nitro-substituted epoxides typically involves epoxidation of precursor alkenes or nucleophilic substitution on pre-formed epoxides. For example, in analogous systems, amines react with epoxides via ring-opening mechanisms under controlled stoichiometry . The nitro group’s electron-withdrawing nature may slow epoxidation kinetics due to reduced electron density at the alkene bond, necessitating harsher oxidizing agents (e.g., mCPBA) or extended reaction times. Characterization via H NMR and FT-IR can confirm epoxide formation and nitro group integrity.
Q. What safety protocols are critical when handling this compound, given structural analogs' hazards?
- Methodological Answer : Structural analogs of nitro-epoxides are classified as potential carcinogens (e.g., IARC Group 2B) . Researchers should prioritize:
- Engineering Controls : Use fume hoods for all manipulations.
- PPE : Nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., NIOSH-approved masks) is advised if aerosolization is possible.
- Storage : Store in airtight containers under inert gas (N or Ar) at ≤4°C to prevent decomposition. Regularly inspect gloves and containers for integrity .
Advanced Research Questions
Q. How can reaction pathways for nucleophilic ring-opening of this compound be systematically studied?
- Methodological Answer :
- Experimental Design : React the epoxide with nucleophiles (e.g., amines, thiols) at varying molar ratios (1:1 to 1:2) in polar aprotic solvents (e.g., DMF). Monitor reaction progress via HPLC or GC-MS.
- Mechanistic Insight : The nitro group may sterically hinder nucleophilic attack at the less-substituted epoxide carbon. Density Functional Theory (DFT) calculations can predict regioselectivity and transition-state energies.
- Product Characterization : Use C NMR to confirm regiochemistry and HRMS for molecular weight validation .
Q. What analytical techniques are optimal for assessing the thermal stability of this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures under N/O atmospheres.
- Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events (e.g., melting, decomposition).
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4–8 weeks and monitor degradation via FT-IR and GC. Compare with fluorinated epoxides, which exhibit higher thermal stability due to electronegative substituents .
Q. How can computational modeling predict the compound’s reactivity in polymer crosslinking applications?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model crosslinking efficiency with diamine or dithiol linkers. Parameters include bond dissociation energies and steric accessibility of the epoxide group.
- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic sites. The nitro group may reduce reactivity compared to glycidyl ethers, necessitating catalysts (e.g., Lewis acids) .
Data Contradictions and Limitations
- Safety Data Gaps : While analogs suggest carcinogenic potential , direct toxicity data for this compound are unavailable. Researchers should apply ALARA (As Low As Reasonably Achievable) principles.
- Reactivity Variability : Nitro-substituted epoxides may deviate from typical epoxide reactivity trends due to steric and electronic effects. Pilot studies with small-scale reactions are advised before scaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
